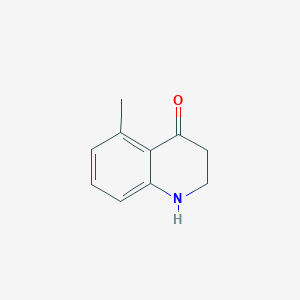

5-Methyl-2,3-dihydroquinolin-4(1H)-one

Beschreibung

Significance of the Dihydroquinolinone Scaffold in Medicinal Chemistry and Drug Discovery

The dihydroquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, a concept that describes molecular frameworks that are able to bind to multiple, diverse biological targets, making them valuable starting points for drug discovery. usc.edunih.govnih.gov The 3,4-dihydro-2(1H)-quinolinone moiety, for instance, is a core component in several FDA-approved drugs, including the phosphodiesterase inhibitor cilostazol, the β-adrenergic blocker carteolol, and the atypical antipsychotic aripiprazole. nih.gov

Compounds featuring the dihydroquinolinone nucleus exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. nih.gov The versatility of this scaffold allows for structural modifications that can modulate its biological effects, making it a highly attractive template for the design of new drugs. usc.edu The 1,2,3,4-tetrahydroquinoline (B108954) nucleus, a closely related structure, is also found in numerous natural products and pharmacologically active agents, with demonstrated applications as antiarrhythmics, schistosomicides, and antiviral antibiotics. nih.gov

The development of efficient and environmentally friendly synthetic methods, such as domino reactions, has further enhanced the accessibility and utility of dihydroquinolinone derivatives in pharmaceutical research. nih.govorganic-chemistry.org These methods allow for the creation of complex molecules from simple starting materials in a single operation, which is advantageous for generating libraries of compounds for screening. nih.gov The inherent biological relevance and synthetic tractability of the dihydroquinolinone scaffold firmly establish its importance in the ongoing search for novel therapeutic agents. gfcollege.inbohrium.com

Historical Context of Quinoline-Based Compound Research

The history of quinoline (B57606) research is deeply rooted in the quest for treatments for infectious diseases, most notably malaria. Quinoline itself was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. wikipedia.org However, the therapeutic potential of the quinoline scaffold was truly established with the use of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, which served as the primary antimalarial agent for over a century after its isolation in 1820. researchgate.netnih.gov

The success of quinine spurred extensive research into synthetic quinoline-based compounds. This led to the development of a host of crucial antimalarial drugs such as chloroquine (B1663885), primaquine, and mefloquine, which became mainstays in malaria chemotherapy. wikipedia.orgresearchgate.net The discovery of the quinolone class of antibacterials also has its origins in the synthesis of chloroquine, where an "active impurity" with a quinolone core was identified, eventually leading to the development of nalidixic acid. acs.org

Beyond antimalarial and antibacterial applications, the quinoline framework has proven to be a prolific source of compounds with diverse biological activities. nih.gov Derivatives have been developed as anticancer agents (e.g., topotecan, camptothecin), local anesthetics (e.g., dibucaine), and anti-tubercular drugs (e.g., bedaquiline). nih.gov This rich history underscores the enduring importance of the quinoline scaffold as a foundational structure in medicinal chemistry and drug development. nih.gov

Scope and Research Focus on 5-Methyl-2,3-dihydroquinolin-4(1H)-one and its Derivatives

Research into specific derivatives of the dihydroquinolinone scaffold, such as this compound, aims to explore how substitutions on the core structure influence its chemical properties and biological activity. The synthesis of such derivatives is a key area of investigation, with various methods being developed to construct the heterocyclic ring system. For instance, the construction of a pyrrole (B145914) ring onto a 2,3-dihydroquinolin-4(1H)-one has been explored as a strategy to create novel tricyclic heteroarenes. aurigeneservices.com

While broad studies often focus on general synthesis methods for 2,3-dihydroquinolin-4(1H)-ones from starting materials like o-aminoacetophenones and aromatic aldehydes, specific research on the 5-methyl substituted variant is more niche. organic-chemistry.org Studies on related compounds, such as 4-methylquinolin-2(1H)-ones, have demonstrated methods for their synthesis and subsequent conversion to other derivatives, providing a basis for potential synthetic routes to 5-methyl analogs. scispace.com

The biological evaluation of specific dihydroquinolinone derivatives is another critical research focus. For example, linking the quinolinone moiety to other pharmacologically active groups, like the triazole ring, has been shown to produce compounds with significant antiproliferative and pro-apoptotic activity against cancer cell lines. nih.gov Furthermore, research on 5-substituted quinolin-8-ol derivatives, which share the substituted quinoline core, has yielded compounds with notable antibacterial activity. researchgate.net While direct and extensive research on the biological profile of this compound is not widely published, the established anticancer potential of the broader dihydroquinoline class suggests that this compound and its derivatives could be valuable subjects for future investigation in oncology. researchgate.net The study of such specific derivatives is essential for mapping the structure-activity relationships of the dihydroquinolinone scaffold and for the rational design of new, more potent, and selective therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-4,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEPBWFPXIYTXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)CCNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487458 | |

| Record name | 5-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36053-98-2 | |

| Record name | 5-Methyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 2,3 Dihydroquinolin 4 1h One and Its Analogues

Established Synthetic Routes to Dihydroquinolin-4(1H)-ones

The synthesis of the 2,3-dihydroquinolin-4(1H)-one core structure, a key framework in many chemical entities, is achievable through a variety of established methods. These routes offer access to the parent scaffold and its substituted derivatives, including the 5-methyl variant.

Cyclization Reactions of Appropriate Precursors

One of the most direct and classical methods for synthesizing dihydroquinolin-4(1H)-ones is through the intramolecular cyclization of N-aryl-β-alanine precursors. nih.gov This process typically involves two main steps: the formation of the N-aryl-β-alanine derivative and its subsequent ring closure.

The synthesis begins with the reaction of an aromatic amine, such as 3-methylaniline, with an α,β-unsaturated acid like acrylic acid or its ester derivatives. nih.gov This reaction, often catalyzed by the acid itself, forms the corresponding N-(3-methylphenyl)-β-alanine. nih.gov

The crucial step is the intramolecular Friedel-Crafts acylation of this precursor. researchgate.netnih.gov The N-aryl-β-alanine is first converted to its more reactive acid chloride, commonly using reagents like thionyl chloride or oxalyl chloride. researchgate.net In the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA), the acyl group attacks the electron-rich aromatic ring, leading to the formation of the six-membered heterocyclic ring of 5-Methyl-2,3-dihydroquinolin-4(1H)-one. masterorganicchemistry.comresearchgate.net The position of the cyclization is directed by the activating and directing effects of the substituents on the aromatic ring.

Table 1: Intramolecular Friedel-Crafts Acylation for Dihydroquinolinone Synthesis

| Precursor | Cyclization Agent | Product | Reference |

|---|---|---|---|

| N-phenyl-β-alanine | Polyphosphoric Acid (PPA) | 2,3-dihydroquinolin-4(1H)-one | researchgate.net |

| (E)-2,3-di(thiophen-2-yl)acrylic acid | AlCl₃ (attempted) | Cyclic Ketone (unsuccessful) | researchgate.net |

Povarov Reaction and its Variants

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinoline derivatives, which can be precursors to dihydroquinolinones. wikipedia.orgresearchgate.net It is a formal [4+2] cycloaddition reaction between an aromatic imine and an electron-rich alkene. wikipedia.org The reaction is often carried out as a three-component process, combining an aniline (B41778), an aldehyde, and an alkene in a single pot, typically catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or scandium(III) triflate. wikipedia.orgresearchgate.net

In the context of synthesizing a 5-methyl substituted quinolinone, 3-methylaniline would be reacted with an aldehyde and an electron-rich alkene. The reaction proceeds through the in-situ formation of an N-arylimine from the aniline and aldehyde. The Lewis acid activates the imine for electrophilic attack by the alkene, leading to a cyclized carbocation intermediate that undergoes electrophilic aromatic substitution to form the tetrahydroquinoline ring. wikipedia.org

To obtain the desired 2,3-dihydroquinolin-4(1H)-one, the resulting tetrahydroquinoline often requires a subsequent oxidation step to introduce the carbonyl group at the C4 position. beilstein-journals.org Various oxidizing agents, such as manganese dioxide (MnO₂), can be employed for this transformation. beilstein-journals.org Variants of the Povarov reaction, including mechanochemical and photocatalytic approaches, have been developed to improve yields, reduce reaction times, and enhance the sustainability of the process. mdpi.comrsc.org

Table 2: Overview of Povarov Reaction Variants

| Reaction Type | Components | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Aniline, Aldehyde, Alkene | Lewis Acid (e.g., BF₃·OEt₂) | Tetrahydroquinoline | researchgate.net |

| Aza-Vinylogous | Aromatic Amine, α-ketoaldehyde, α,β-unsaturated hydrazone | Zirconium Oxide (Ball Mill) | Functionalized Tetrahydroquinoline | mdpi.com |

| Photocatalytic | Varies | Metal-based or Metal-free Photocatalyst | (Tetrahydro)quinolines | rsc.org |

Multi-Step Organic Synthesis Approaches

Beyond single-named reactions, multi-step sequences provide a versatile platform for constructing complex dihydroquinolin-4(1H)-ones. These approaches allow for the careful introduction of various substituents. A common strategy involves domino reactions, where multiple transformations occur in a single pot without isolating intermediates, enhancing efficiency. nih.gov

One such sequence starts with a 2-nitroarylketone. nih.gov The process is initiated by the catalytic reduction of the nitro group to an amine, typically using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This is immediately followed by an intramolecular condensation between the newly formed amine and the existing ketone moiety to form a cyclic imine. A final reduction step converts the imine to the corresponding tetrahydroquinoline. nih.gov To arrive at the dihydroquinolinone, a selective oxidation would be required.

Another multi-catalytic approach involves the sequential Pd-catalyzed N-alkylation of a 2-methanesulfonamidobenzaldehyde with an allylic acetate, followed by an intramolecular Stetter reaction to furnish the 3-substituted 2,3-dihydro-4(1H)-quinolinone. nih.gov

Palladium-Catalyzed Reactions

Modern synthetic chemistry has seen a surge in the use of palladium catalysis for the construction of heterocyclic systems, including dihydroquinolinones. These methods offer high efficiency and functional group tolerance under relatively mild conditions.

One prominent method is the palladium-catalyzed intramolecular N-arylation, a variant of the Buchwald-Hartwig amination. organic-chemistry.org This reaction can be part of a one-pot tandem sequence starting from a (Z)-β-chlorovinyl aromatic ketone and an amine. The initial Michael addition-elimination forms an enamine intermediate, which then undergoes intramolecular cyclization via Pd-catalyzed C-N bond formation to yield the quinolin-4(1H)-one core. organic-chemistry.org

Another powerful strategy is the palladium-catalyzed carbonylative cyclization. For example, 1,7-enynes can react with perfluoroalkyl iodides and a carbon monoxide source like molybdenum hexacarbonyl (Mo(CO)₆) in a one-pot, two-step radical-mediated process to construct polycyclic 3,4-dihydroquinolin-2(1H)-one scaffolds. acs.orgacs.org Palladium catalysis also enables decarboxylative [4+2] cycloadditions of 4-vinyl benzoxazinanones with carboxylic acids to provide diverse 3,4-dihydroquinolin-2-ones. organic-chemistry.org

Horner–Wadsworth–Emmons Olefination

The Horner–Wadsworth–Emmons (HWE) reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereoselectivity, typically favoring the (E)-alkene. wikipedia.orgmdpi.com While not a direct method for ring formation, the HWE reaction is instrumental in building precursors for subsequent cyclization into dihydroquinolinones.

A synthetic route could involve the reaction of a substituted benzaldehyde (B42025) (e.g., 2-amino-5-methylbenzaldehyde) with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base. This would generate an (E)-cinnamic acid ester derivative. The amino group of this intermediate can then react intramolecularly with the ester, or a derivative thereof, to close the ring and form the dihydroquinolinone structure. This tandem HWE olefination/cyclization approach provides a modular route to variously substituted quinolinones. nih.gov The reliability of the HWE reaction makes it a valuable tool in the total synthesis of complex natural products containing alkene moieties. nih.govconicet.gov.ar

Claisen Ester Condensation with Intramolecular Cyclization

The intramolecular version of the Claisen condensation is known as the Dieckmann condensation or Dieckmann cyclization. libretexts.orgmasterorganicchemistry.com This reaction is used to form cyclic β-keto esters from diesters and works best for creating five- and six-membered rings. openstax.org

To synthesize a dihydroquinolinone scaffold using this method, a precursor molecule containing two ester functionalities tethered to an N-aryl group is required. For instance, a molecule like N-(3-methylphenyl)aspartic acid diethyl ester could serve as a starting point. Upon treatment with a strong base, such as sodium ethoxide, an enolate is formed at the α-carbon of one ester group. youtube.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular nucleophilic acyl substitution. openstax.org This cyclization yields a six-membered ring, specifically a β-keto ester derivative of piperidine-2,4-dione. Subsequent chemical modifications would be necessary to convert this intermediate into the final this compound structure.

Table 3: Summary of Compound Names

| Compound Name | Structure |

|---|---|

| This compound | C₁₀H₁₁NO |

| N-(3-methylphenyl)-β-alanine | C₁₀H₁₃NO₂ |

| Acrylic acid | C₃H₄O₂ |

| Thionyl chloride | SOCl₂ |

| Oxalyl chloride | C₂Cl₂O₂ |

| Aluminum chloride | AlCl₃ |

| Polyphosphoric acid | H₆P₄O₁₃ |

| 3-methylaniline | C₇H₉N |

| Boron trifluoride etherate | (C₂H₅)₂O·BF₃ |

| Scandium(III) triflate | Sc(OTf)₃ |

| Manganese dioxide | MnO₂ |

| Palladium on carbon | Pd/C |

| (Z)-β-chlorovinyl aromatic ketone | - |

| Molybdenum hexacarbonyl | Mo(CO)₆ |

| Triethyl phosphonoacetate | C₈H₁₅O₅P |

| Sodium ethoxide | C₂H₅NaO |

Targeted Synthesis of this compound

The synthesis of the specific compound this compound relies on established cyclization reactions, for which the selection of appropriate precursors is paramount.

Specific Precursors and Starting Materials

The construction of the 2,3-dihydroquinolin-4(1H)-one scaffold generally involves the cyclization of suitably substituted anilines. For the targeted synthesis of the 5-methyl derivative, precursors containing a methyl group at the corresponding position of the aniline ring are required. A common strategy is the intramolecular cyclization of o-aminochalcones or related compounds. organic-chemistry.org This can be achieved through a one-pot reaction between an o-aminoacetophenone and an aldehyde. organic-chemistry.org

Key precursors for synthesizing the 5-methyl variant and its analogues include:

o-Aminoacetophenones : For the title compound, 2-amino-6-methylacetophenone would be a logical starting material.

o-Alkynylanilines : These can undergo alkyne-carbonyl metathesis with aldehydes to form 2,3-disubstituted dihydroquinolinones. scilit.com

2'-Aminochalcones : The cyclization of these compounds, often facilitated by various catalysts, is a widely used method to produce 2-aryl-2,3-dihydroquinolin-4(1H)-ones. organic-chemistry.org

N-Arylazetidin-2-ones : A Fries-like rearrangement of these precursors can yield 2,3-dihydro-4(1H)-quinolinones. nih.gov

o-Nitrobenzoylacetates : Domino reactions involving precursors like tert-butyl 2-fluoro-5-nitrobenzoylacetate and imines can be adapted to produce highly substituted dihydroquinolinones. nih.gov

8-Iodo-2,3-dihydroquinolin-4(1H)-one : This intermediate can be used in palladium-mediated coupling reactions to build more complex structures. aurigeneservices.com

Table 1: Key Precursors for Dihydroquinolinone Synthesis

| Precursor Class | General Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| o-Aminoacetophenones & Aldehydes | Condensation/Cyclization | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | organic-chemistry.org |

| 2'-Aminochalcones | Intramolecular Cyclization | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones | organic-chemistry.org |

| o-Alkynylanilines & Aldehydes | Alkyne-Carbonyl Metathesis | 2,3-Disubstituted-dihydroquinolinones | scilit.com |

| N-Arylazetidin-2-ones | Fries-like Rearrangement | 2,3-Dihydro-4(1H)-quinolinones | nih.gov |

Reaction Conditions and Optimization Strategies

The efficiency and yield of dihydroquinolinone synthesis are highly dependent on the reaction conditions. Various catalytic systems and reagents have been optimized to facilitate these transformations.

For the cyclization of 2'-aminochalcones, several catalysts have been shown to be effective:

Zirconyl nitrate serves as a water-tolerant Lewis acid catalyst, enabling the reaction under mild conditions. organic-chemistry.org

Indium(III) chloride impregnated on silica (B1680970) gel allows for an environmentally friendly synthesis under microwave irradiation without a solvent. organic-chemistry.org

Silver(I) triflate is another mild and efficient catalyst for one-pot syntheses from o-aminoacetophenones and aldehydes. organic-chemistry.org

Domino reactions offer an efficient route, often involving reduction followed by cyclization. For instance, the reduction of a nitro group in a precursor using iron powder in strong acid, such as concentrated HCl at 100°C, can initiate a cyclization sequence to form the quinolinone ring. nih.gov Another powerful method is the Fries-like rearrangement of N-arylazetidin-2-ones, which is effectively promoted by triflic acid at room temperature, offering an improvement over older methods that required refluxing trifluoroacetic acid. nih.gov

Derivatization and Functionalization Strategies

Once the 2,3-dihydroquinolin-4(1H)-one core is formed, it can be subjected to a variety of derivatization and functionalization reactions to produce a library of analogues with diverse substitution patterns.

Substitution Reactions on the Quinolinone Ring System

The quinolinone ring system is amenable to various substitution reactions, particularly through modern C-H functionalization techniques. Transition metal catalysis, especially with palladium, is a cornerstone for these transformations. nih.govnih.gov While much of the research focuses on quinoline (B57606) N-oxides, the methodologies are often applicable to related heterocyclic systems. nih.gov For instance, Pd(OAc)₂ can catalyze the alkenylation of quinoline N-oxides, with the best results observed for substrates having electron-donating groups, such as methyl groups, at the C3, C4, and C6 positions. nih.gov

A small library of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones was synthesized with varied substituents at positions 1, 2, 6, and 7, demonstrating the feasibility of introducing diverse functional groups onto the quinolinone scaffold. nih.gov

Modifications at Nitrogen (N-Alkylation, N-Methylation)

The nitrogen atom of the dihydroquinolinone ring is a common site for modification. N-alkylation and N-methylation can significantly alter the properties of the molecule. A straightforward method for N-methylation involves reacting the parent 2,3-dihydro-1H-quinolin-4-one with an alkylating agent like iodomethane (B122720) in the presence of a base. chemicalbook.com

A typical procedure involves:

Reactants : 2,3-Dihydro-1H-quinolin-4-one, iodomethane, and potassium carbonate.

Solvent : N,N-dimethyl-formamide (DMF).

Conditions : The mixture is stirred at 80°C overnight. chemicalbook.com

This reaction yields 1-methyl-2,3-dihydroquinolin-4(1H)-one. chemicalbook.com The choice of base and solvent is critical, as alkylation can sometimes lead to a mixture of N-alkylated and O-alkylated products. researchgate.netnih.gov It has been reported that using an alkali salt of the heterocycle in DMF tends to favor N-alkylation. nih.gov The synthesis of N-methylated dihydroquinolin-2(1H)-ones has also been achieved starting from N-methyl-N-arylcinnamamides. mdpi.com

Introduction of Functional Groups at Various Positions (e.g., C-3, C-6)

Functional groups can be introduced at various carbon positions of the quinolinone ring to create diverse analogues.

At the C-3 Position:

A methylidene group can be introduced at the C-3 position using a Horner–Wadsworth–Emmons olefination. This involves treating a corresponding (4-hydroxy-1-sulfonyl-1,2-dihydro-3-yl)phosphonate intermediate with formaldehyde (B43269) in the presence of potassium carbonate. nih.gov

Transition metal-catalyzed C-H functionalization provides a direct way to introduce groups. For example, C3-alkenylation of pyridines and quinolines has been achieved using Pd(OAc)₂ as a catalyst. nih.gov

At the C-6 Position:

Substituents at the C-6 position are often incorporated from the start of the synthesis, by choosing an appropriately substituted aniline precursor. nih.gov

Direct C-H functionalization at the C-6 position of the quinoline ring is also a viable strategy, often leveraging palladium catalysis. nih.gov The presence of electron-donating groups, such as the 5-methyl group in the title compound, can influence the regioselectivity of these reactions.

Table 2: Derivatization Strategies for the Dihydroquinolinone Scaffold

| Position | Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| N-1 | N-Methylation | Iodomethane, K₂CO₃, DMF, 80°C | -CH₃ | chemicalbook.com |

| N-1 | N-Sulfonylation | Arylsulfonyl chlorides | -SO₂Ar | nih.gov |

| C-3 | Methylidenation | Formaldehyde, K₂CO₃, THF, 50°C | =CH₂ | nih.gov |

| C-6 | C-H Alkenylation | Acrylates, Pd(OAc)₂ | -CH=CHR | nih.gov |

Thionation Reactions

The conversion of the carbonyl group in this compound and its analogues to a thiocarbonyl group is a key transformation for modifying the compound's properties. This reaction, known as thionation, typically involves the use of specialized sulfur-transfer reagents. The resulting thioamides or thiolactams are valuable intermediates in organic synthesis and can exhibit unique biological activities.

A primary reagent employed for the thionation of lactams, such as the dihydroquinolinone core, is Lawesson's Reagent (LR), which is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. organic-chemistry.orgresearchgate.net LR is recognized as a mild and effective thionating agent for a variety of carbonyl compounds, including ketones, esters, and amides. organic-chemistry.org The reaction mechanism involves an equilibrium between Lawesson's Reagent and a more reactive dithiophosphine ylide in solution. mdpi.com This reactive species interacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. The driving force of the reaction is the subsequent cycloreversion, which forms a highly stable phosphorus-oxygen double bond, yielding the desired thiocarbonyl compound. organic-chemistry.orgmdpi.com Reactions involving lactams are generally faster than those with esters. organic-chemistry.org For instance, the thionation of quinazolin-4-ones, which are structurally related to dihydroquinolinones, has been successfully achieved using Lawesson's reagent. mdpi.com

Another effective reagent combination for thionation is phosphorus pentasulfide (P₂S₅ or its dimer P₄S₁₀) with hexamethyldisiloxane (B120664) (HMDO). audreyli.comrsc.org This combination is known to convert esters, lactones, amides, and lactams into their corresponding thio-derivatives with yields that are often comparable or superior to those obtained with Lawesson's reagent. audreyli.com A significant advantage of the P₄S₁₀/HMDO system is that the reagent-derived byproducts can be removed through a simple hydrolytic workup or filtration, avoiding the need for chromatography which is often required when using Lawesson's reagent. audreyli.comrsc.org The thionation of various lactams has been demonstrated using this method, typically by heating the substrate with P₄S₁₀ and HMDO in a solvent like toluene. rsc.org

The following table summarizes common thionation conditions for lactam-containing structures analogous to this compound.

| Reagent | Substrate Type | Solvent | Conditions | Outcome | Reference |

| Lawesson's Reagent | Quinazolin-4-ones | Xylene | Reflux | Formation of Thiones | mdpi.com |

| Lawesson's Reagent | Bridged Lactam | Toluene | Reflux, 30 min | 93% Yield of Thiolactam | rsc.org |

| P₄S₁₀ / HMDO | Bridged Lactam | Toluene | 90 °C, 22 h | Formation of Thiolactam and Rearranged Product | rsc.org |

| P₄S₁₀ / HMDO | Aliphatic Ester | Toluene | Reflux, 2 h | 82% Yield of Thionoester | audreyli.com |

Green Chemistry Principles in Dihydroquinolinone Synthesis

The synthesis of dihydroquinolinones, including this compound, is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. researchgate.netmsu.edu These principles aim to design chemical processes that minimize environmental impact by considering factors such as atom economy, energy efficiency, and the use of non-hazardous materials. psu.edunih.govresearchgate.net

Waste Prevention and Atom Economy: A core tenet of green chemistry is the prevention of waste. msu.edupsu.edu One-pot, multicomponent reactions (MCRs) are exemplary of this principle, as they combine multiple synthetic steps without isolating intermediates, thereby reducing solvent usage and material loss. researchgate.netbohrium.com Synthetic methods should also be designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. msu.edupsu.edu

Safer Solvents and Energy Efficiency: Traditional organic syntheses often rely on volatile and hazardous solvents. Green approaches prioritize the use of safer alternatives like water or ethanol (B145695), or employ solvent-free conditions. researchgate.netbohrium.comrsc.org Furthermore, methods that enhance energy efficiency are preferred. psu.edu Microwave-assisted and ultrasound-assisted syntheses have emerged as powerful tools, often leading to significantly shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netbenthamscience.com

Catalysis: The use of catalysts is central to green chemistry as they are superior to stoichiometric reagents, which are often consumed in the reaction and generate waste. psu.edurroij.com A wide array of "green" catalysts have been developed for quinoline and quinolinone synthesis. These include:

Reusable Acid Catalysts: p-Toluenesulfonic acid (p-TSA) and para-sulfonic acid calix mdpi.comarene have been used effectively. researchgate.netbohrium.com

Nanocatalysts: Nanoparticles, such as Fe₃O₄, offer high catalytic activity and the significant advantage of being easily recoverable (often magnetically) and reusable for multiple reaction cycles without a significant loss of activity. nih.gov

Photocatalysts: Photoredox catalysis, using light to drive chemical reactions, represents a modern, energy-efficient synthetic strategy. Organic dyes like 4CzIPN have been used to synthesize dihydroquinolinones under metal- and additive-free conditions. organic-chemistry.org

The following table outlines various green synthetic strategies applicable to the synthesis of the dihydroquinolinone framework.

| Green Principle | Method/Reagent | Details | Advantages | Reference |

| Safer Solvents/Catalysis | Fe₃O₄ Nanoparticles | Three-component reaction in water under reflux. | High yields (88-96%), catalyst reusable up to five times. | nih.gov |

| Energy Efficiency/Safer Solvents | Microwave-Assisted Synthesis | Reactions performed in water or ethanol. | Short reaction times (8-20 min), high yields (75-93%), good regioselectivity. | researchgate.net |

| Catalysis/Atom Economy | One-Pot Synthesis (p-TSA catalyst) | Multicomponent reaction in a greener solvent like ethanol. | Minimizes waste, solvent consumption, and energy input. | researchgate.netbohrium.com |

| Catalysis/Energy Efficiency | Photocatalysis (4CzIPN) | Metal- and additive-free photoredox cyclization of N-arylacrylamides. | Good yields, mild reaction conditions. | organic-chemistry.org |

| Safer Solvents | Tandem Reaction | Synthesis of dihydroquinolizin-2-ones in aqueous ethanol at room temperature. | Simple work-up, recyclable solvent. | rsc.org |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, economical, and environmentally sustainable. rroij.com

Chemical Reactivity and Transformation Studies of 5 Methyl 2,3 Dihydroquinolin 4 1h One

Oxidation Reactions and Derived Products

The dihydroquinolinone scaffold is susceptible to oxidation, primarily through dehydrogenation, which leads to the formation of the corresponding aromatic quinolinone system. This transformation restores full aromaticity to the heterocyclic ring, providing a strong thermodynamic driving force.

A common reagent used for such oxidative dehydrogenation reactions is N-Bromosuccinimide (NBS), which can serve as both a brominating agent and an oxidant. nih.gov In the context of tetrahydroquinolines, treatment with a stoichiometric amount of NBS can lead to the formation of the corresponding quinoline (B57606). nih.govrsc.org For 5-Methyl-2,3-dihydroquinolin-4(1H)-one, this reaction would yield 5-Methylquinolin-4(1H)-one. The reaction typically proceeds under mild conditions, often in a solvent like chloroform.

| Reactant | Reagent/Conditions | Product | Reference |

| This compound | NBS, CHCl₃, rt | 5-Methylquinolin-4(1H)-one | nih.govrsc.org |

Table 1: Oxidation of this compound. The data is based on analogous reactions with tetrahydroquinolines.

Reduction Reactions and Derived Products

The carbonyl group at the C4 position is the primary site for reduction reactions. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the chemoselective reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com This reaction is typically performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. mnstate.edu

For this compound, this reduction furnishes 5-Methyl-1,2,3,4-tetrahydroquinolin-4-ol. The reaction is highly efficient and selective, as NaBH₄ does not typically reduce the amide functionality or the aromatic ring under these conditions. masterorganicchemistry.com

| Reactant | Reagent/Conditions | Product | Reference |

| This compound | NaBH₄, Methanol, rt | 5-Methyl-1,2,3,4-tetrahydroquinolin-4-ol | masterorganicchemistry.comyoutube.comresearchgate.net |

Table 2: Reduction of this compound. This is a standard, predictable reaction for ketones.

Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under typical conditions for alkene hydrogenation is generally not effective for the reduction of the ketone or the aromatic ring. libretexts.org

Electrophilic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects are governed by two activating groups: the N-H group of the amide and the C5-methyl group.

The Amide Nitrogen: This is a powerful activating group and directs electrophiles to the ortho (C8) and para (C6) positions.

The Methyl Group: This is a less powerful, but still activating, group that directs to its ortho (C6) and para (blocked) positions.

The combined effect strongly favors substitution at the C6 and C8 positions. Under forcing conditions or with highly reactive electrophiles, polysubstitution can occur. nih.gov For instance, bromination with N-Bromosuccinimide (NBS) or bromine in a suitable solvent is expected to yield mono- and di-brominated products. rsc.orgresearchgate.net

| Reactant | Reagent/Conditions | Expected Major Products | Reference |

| This compound | 1 eq. Br₂, Acetic Acid | 6-Bromo-5-methyl-2,3-dihydroquinolin-4(1H)-one | researchgate.netacgpubs.org |

| 8-Bromo-5-methyl-2,3-dihydroquinolin-4(1H)-one | researchgate.netacgpubs.org | ||

| This compound | >2 eq. Br₂, Acetic Acid | 6,8-Dibromo-5-methyl-2,3-dihydroquinolin-4(1H)-one | researchgate.net |

Table 3: Predicted Electrophilic Bromination Products. Predictions are based on established principles of EAS on substituted quinolines.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SɴAr) on the benzene ring of the parent molecule is not feasible due to the absence of a suitable leaving group. However, if a halogen atom is first introduced via electrophilic substitution (see Section 3.3), this halo-derivative can undergo subsequent SɴAr reactions.

For example, 6-Bromo-5-methyl-2,3-dihydroquinolin-4(1H)-one could serve as a substrate. The reactivity in SɴAr reactions depends on the activation of the ring, the nature of the nucleophile, and the reaction conditions, which may include the use of a catalyst (e.g., copper salts). Based on studies of related halo-quinolones, the bromine atom can be displaced by various nucleophiles. mdpi.comresearchgate.net

| Substrate (Hypothetical) | Nucleophile | Reagent/Conditions | Expected Product | Reference |

| 6-Bromo-5-methyl-2,3-dihydroquinolin-4(1H)-one | Hydrazine | Reflux | 6-Hydrazinyl-5-methyl-2,3-dihydroquinolin-4(1H)-one | mdpi.comresearchgate.net |

| 6-Bromo-5-methyl-2,3-dihydroquinolin-4(1H)-one | Sodium Azide (B81097) | DMF | 6-Azido-5-methyl-2,3-dihydroquinolin-4(1H)-one | mdpi.comscispace.com |

| 6-Bromo-5-methyl-2,3-dihydroquinolin-4(1H)-one | Thiophenol | NaH, DMF | 6-(Phenylthio)-5-methyl-2,3-dihydroquinolin-4(1H)-one | researchgate.net |

Table 4: Potential Nucleophilic Substitution Reactions on a Bromo-Derivative. Data is extrapolated from reactions on analogous halo-heterocycles.

Other Key Chemical Transformations (e.g., Oxidative C-C Bond Processes)

The structural framework of this compound contains an enaminone-like moiety within the heterocyclic ring, which can be susceptible to C-C bond cleavage under specific oxidative conditions. While direct experimental evidence on this substrate is limited, analogous transformations have been reported for other enaminones and ketones. mdpi.comorganic-chemistry.org

For instance, certain metal-free oxidative processes can cleave the C=C bond of enaminones. mdpi.com It is plausible that under specific catalytic conditions, the C2-C3 or C3-C4 bonds within the dihydroquinolinone ring could undergo cleavage. Such reactions often involve radical intermediates or metal-catalyzed activation and can lead to ring-opened products or rearranged skeletons. nih.govusu.edu The selective cleavage of such C-C bonds typically requires tailored catalytic systems and harsh conditions, and the specific products would be highly dependent on the chosen methodology. For example, oxidative cleavage of aryl alkyl ketones can yield aryl carboxylic acids, suggesting a potential, albeit speculative, pathway for the degradation of the dihydroquinolinone ring. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (EI-MS, HRMS, LC/MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns.

EI-MS: In Electron Ionization Mass Spectrometry, the molecule is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (161.20 g/mol ). nih.gov Common fragmentation pathways would likely involve the loss of a carbonyl group (CO) or cleavages within the saturated heterocyclic ring, providing structural clues.

HRMS: High-Resolution Mass Spectrometry would provide the highly accurate mass of the molecular ion (e.g., 161.0841 for the [M+H]⁺ ion), which can be used to confirm the elemental composition (C₁₀H₁₁NO) with a high degree of confidence. eurjchem.com

LC/MS: Liquid Chromatography-Mass Spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing the compound within complex mixtures, verifying its purity, and quantifying its presence. nih.gov The use of LC-MS/MS allows for targeted fragmentation, enhancing structural confirmation.

Expected Mass Spectrometry Data

| Technique | Information Provided | Expected Value |

| EI-MS | Molecular Ion Peak (M⁺) | m/z = 161 |

| HRMS | Exact Mass ([M+H]⁺) | m/z = 161.0841 |

| LC/MS | Retention Time & Mass | Dependent on column and conditions |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present. vscht.cz

For 5-Methyl-2,3-dihydroquinolin-4(1H)-one, the IR spectrum would be characterized by several key absorption bands:

A strong, sharp absorption band for the carbonyl (C=O) group of the cyclic amide (lactam), typically appearing around 1680-1650 cm⁻¹. masterorganicchemistry.com

A moderate absorption band for the N-H stretching vibration in the range of 3400-3200 cm⁻¹. masterorganicchemistry.com

Absorption bands just above 3000 cm⁻¹ corresponding to aromatic C-H stretching and just below 3000 cm⁻¹ for aliphatic C-H stretching. libretexts.org

C=C stretching vibrations from the aromatic ring in the 1600-1450 cm⁻¹ region. youtube.com

An N-H bending vibration, typically observed around 1650-1550 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3400-3200 | Moderate |

| C-H (Aromatic) | Stretch | 3100-3000 | Variable |

| C-H (Aliphatic) | Stretch | 3000-2850 | Variable |

| C=O (Amide) | Stretch | 1680-1650 | Strong |

| C=C (Aromatic) | Stretch | 1600-1450 | Variable |

| N-H | Bend | 1650-1550 | Moderate |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The analysis would reveal the conformation of the non-aromatic, six-membered heterocyclic ring. It would determine whether this ring adopts a chair, boat, or twist-boat conformation, which is crucial for understanding the molecule's steric and electronic properties. beilstein-journals.org The relative orientation of the methyl group on the planar aromatic ring would also be precisely determined.

This technique is essential for mapping the intermolecular interactions that stabilize the crystal lattice. For this compound, the analysis would identify hydrogen bonds formed between the amide N-H group (as a hydrogen bond donor) and the carbonyl oxygen atom (as an acceptor) of neighboring molecules. nih.gov This can lead to the formation of specific supramolecular structures, such as dimers or extended polymer-like chains, within the crystal. mdpi.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of the compound. The experimental results are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₁NO) to confirm the compound's empirical formula and assess its purity. nih.gov

Theoretical Elemental Composition for C₁₀H₁₁NO

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 74.51 |

| Hydrogen | H | 1.008 | 6.88 |

| Nitrogen | N | 14.01 | 8.69 |

| Oxygen | O | 16.00 | 9.93 |

Biological Activity and Pharmacological Potential of 5 Methyl 2,3 Dihydroquinolin 4 1h One Derivatives

Anticancer Activity Research

Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have been a focal point of research for developing new anticancer therapeutic agents. dntb.gov.uamdpi.com These compounds have been synthesized and evaluated for their ability to inhibit the growth of and kill cancer cells, showing activity across a spectrum of malignancies.

Cytotoxicity Against Various Cancer Cell Lines (e.g., HL-60, MCF-7, GBM)

The cytotoxic potential of 2,3-dihydroquinolin-4(1H)-one derivatives has been demonstrated against several human cancer cell lines. Studies consistently show that these compounds can inhibit cancer cell metabolic activity and proliferation at low micromolar concentrations.

A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones exhibited potent cytotoxic effects, particularly against the human leukemia (HL-60) cell line, with several analogues showing IC₅₀ values below 0.3 µM. nih.gov These compounds were generally more cytotoxic to HL-60 cells than to the breast cancer cell line (MCF-7). nih.gov Notably, the most promising compounds showed significantly higher cytotoxicity against cancer cells compared to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity. nih.gov

In the context of brain tumors, novel derivatives of 2-((3,4-dihydroquinolin-1(2H)-yl)(aryl)methyl)phenol have been investigated for their efficacy against glioblastoma multiforme (GBM), one of the most aggressive forms of brain cancer. tuni.fi One such derivative, a 4-trifluoromethyl substituted compound (referred to as 4ag), showed significant anti-GBM potential, with IC₅₀ values of 38.3 μM and 40.6 μM in the SNB19 and LN229 glioblastoma cell lines, respectively. tuni.fi

Furthermore, a novel derivative of 5-methyl-5H-indolo[2,3-b]quinoline, which shares a related structural framework, was evaluated against a panel of cancer cell lines. nih.gov This compound, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), displayed potent cytotoxicity with IC₅₀ values of 3.1 µg/mL against MCF-7 (breast), 3.3 µg/mL against HepG2 (liver), and 9.96 µg/mL against A549 (lung) cancer cells. nih.gov

Molecular Mechanisms of Anticancer Effects

The anticancer properties of 5-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives stem from their ability to modulate critical cellular processes involved in cancer cell survival and proliferation. Research has identified several key molecular mechanisms, including the induction of programmed cell death (apoptosis), causing DNA damage, modulating crucial signaling pathways, and interfering with mechanisms of drug resistance.

Apoptosis is a form of programmed cell death that is essential for eliminating cancerous cells. Many quinolinone derivatives exert their anticancer effects by triggering this process. For instance, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to induce apoptosis in HL-60 leukemia cells. nih.gov This pro-apoptotic activity is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov

Further studies on related quinoline (B57606) and dihydroquinoline derivatives have elaborated on this mechanism. A tetrahydroquinoline derivative (4ag) was shown to trigger apoptosis in glioblastoma cells through the activation of Caspase-3/7. tuni.fi Other research on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives demonstrated significant pro-apoptotic activity in MCF-7 cells, supported by the analysis of multiple apoptotic markers including Caspase-3, -8, -9, Cytochrome C, BAX, and Bcl-2. nih.gov The activation of effector caspases like caspase-3 leads to the cleavage of vital cellular proteins, culminating in cell death. nih.gov

In addition to inducing apoptosis, some quinolinone derivatives can directly cause damage to cancer cell DNA. The lead compound 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was observed to generate DNA damage in HL-60 cells. nih.gov DNA damage can halt the cell cycle and, if irreparable, trigger apoptosis.

A more nuanced mechanism related to DNA function involves epigenetic modification. Certain novel quinoline compounds have been designed to act as inhibitors and degraders of DNA methyltransferases (DNMTs), particularly DNMT3A. mdpi.com DNA methylation is a critical epigenetic mechanism that can silence tumor suppressor genes in cancer. mdpi.com By inhibiting and degrading DNMTs, these quinoline derivatives can lead to the demethylation and re-expression of these crucial genes, thereby inhibiting tumor growth. mdpi.com This was confirmed in HCT116 colon cancer cells, where the compounds induced the expression of a reporter gene through promoter demethylation. mdpi.com

Disrupting the signaling pathways that cancer cells rely on for growth and survival is a key strategy in cancer therapy. One of the most critical pathways involves angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. researchgate.net The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary regulator of angiogenesis, making it a prime target for anticancer drugs. researchgate.netsemanticscholar.org

Several derivatives with scaffolds related to dihydroquinolinone have been identified as potent inhibitors of VEGFR-2. nih.govresearchgate.net For example, a series of indoline-2-one derivatives, which share a similar structural core, were developed as VEGFR-2 inhibitors, with some compounds showing inhibitory activity (IC₅₀) in the nanomolar range, comparable to or better than the standard drug sunitinib. researchgate.net Blocking the VEGFR-2 signaling cascade is a promising approach to impede angiogenesis and subsequent tumor growth. semanticscholar.org

A major challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of chemotherapeutic drugs. nih.gov A primary mechanism behind MDR is the overexpression of drug efflux pumps, such as the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein). nih.govmdpi.com These transporters actively pump anticancer drugs out of the cell, reducing their intracellular concentration and effectiveness.

Research has explored the potential of quinolinone derivatives to counteract this resistance mechanism. One study investigated the effect of 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one on the expression of the ABCB1 gene, which encodes the P-glycoprotein transporter. nih.gov Modulating the function or expression of ABCB1 can re-sensitize resistant cancer cells to chemotherapy. nih.gov The development of compounds that can inhibit these transporters, known as MDR modulators, is an active area of research aimed at overcoming clinical drug resistance. nih.govmdpi.com

Table of Mentioned Compounds

In Vitro and In Vivo Anticancer Efficacy Studies

The quest for novel anticancer agents has led to the investigation of numerous synthetic compounds, with this compound derivatives emerging as a promising class. nih.govnih.gov Extensive in vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones displayed significant cytotoxic activity, particularly against human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. nih.gov Structure-activity relationship (SAR) analysis revealed that analogs with an isopropyl substituent at the 2-position were generally most potent, with some compounds exhibiting IC₅₀ values below 0.3 µM in HL-60 cells. nih.gov Notably, 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one was found to be over five times more cytotoxic to HL-60 cells than to normal HUVEC cells, indicating a degree of selectivity for cancer cells. nih.gov This compound was shown to inhibit proliferation, and induce DNA damage and apoptosis in HL-60 cells. nih.gov

Similarly, novel synthetic hybrid quinolines linked to a 1,2,3-triazole moiety have been evaluated for their anticancer potential. One such conjugate demonstrated promising cytotoxic activity against human prostate cancer (PC-3) and breast cancer (MCF-7) cell lines, with IC₅₀ values of 7.33 µM and 6.61 µM, respectively. Another study on (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivatives identified a compound that was highly active against MCF-7 and pancreatic cancer (Panc-1) cell lines, with IC₅₀ values of 1.2 µM and 1.4 µM, respectively. nih.gov This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.gov

Further research into 4-phenylquinolin-2(1H)-one (4-PQ) derivatives, which are bio-isosteres of anticancer 4-arylcoumarins, has also yielded potent compounds. nih.gov One 4-PQ derivative with methoxy (B1213986) substitutions demonstrated excellent antiproliferative activity against the COLO205 colon cancer cell line (IC₅₀ = 0.32 μM) and the H460 lung cancer cell line (IC₅₀ = 0.89 μM). nih.gov Additionally, 2,3-dihydroquinazolin-4(1H)-ones have been identified as broad-spectrum cytotoxic agents, with some derivatives exhibiting sub-μM potency against a panel of nine human cancer cell lines. rsc.org

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | <0.3 | nih.gov |

| Hybrid Quinoline-Triazole Conjugate 7 | MCF-7 | 6.61±0.4 | |

| Hybrid Quinoline-Triazole Conjugate 7 | PC-3 | 7.33±0.5 | |

| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative 8g | MCF-7 | 1.2±0.2 | nih.gov |

| (2-oxo-1,2-dihydroquinolin-4-yl)-1,2,3-triazole derivative 8g | Panc-1 | 1.4±0.2 | nih.gov |

| 4-PQ derivative 22 | COLO205 | 0.32 | nih.gov |

| 4-PQ derivative 22 | H460 | 0.89 | nih.gov |

| 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one 39 | HT29, U87, A2780, H460, BE2-C | <0.05 | rsc.org |

Antimicrobial Activity Investigations

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, and derivatives of this compound continue this legacy with demonstrated activities against a range of pathogenic microbes. nih.govnih.gov

Broad-Spectrum Antibacterial Potential

Derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown considerable antibacterial effects. researchgate.netresearchgate.net A series of novel 2,3-dihydroquinazolin-4(1H)-ones synthesized from dehydroabietylamine (B24195) diterpene were evaluated against two Gram-positive (Bacillus cereus, Staphylococcus aureus) and one Gram-negative (Escherichia coli) bacterial strains. researchgate.net A significant inhibitory effect was observed against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 μg/ml. researchgate.net

In another study, new quinoline derivatives were prepared and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. semanticscholar.org A quinolone-coupled hybrid compound, 5d, demonstrated a potent effect against most of the tested strains with MIC values of 0.125–8 µg/mL. semanticscholar.org This compound was much more effective than the lead compound and showed activity against drug-resistant strains like MRSA and VRE. semanticscholar.org Molecular docking studies suggested that this hybrid compound might target both bacterial LptA and Topoisomerase IV proteins, explaining its broad-spectrum effect. semanticscholar.org Furthermore, novel 1,3-thiazinan-4-one/quinolone hybrids have been synthesized and screened for antibacterial activity, with some compounds showing a broad spectrum of activity against both Gram-positive and Gram-negative strains. semanticscholar.org

Table 2: Antibacterial Activity of Selected Dihydroquinazolin-4(1H)-one Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Dihydroquinazolin-4(1H)-ones from dehydroabietylamine | Bacillus cereus | 4-16 | researchgate.net |

| Quinolone-coupled hybrid 5d | Various G+ and G- strains | 0.125-8 | semanticscholar.org |

| Quinolone-coupled hybrid 5d | MRSA and VRE | 4-16 | semanticscholar.org |

Antifungal Activities

The antifungal potential of quinoline-based structures has also been explored. nih.gov Studies on tetrahydroquinolines have demonstrated their efficacy against various phytopathogenic fungi, such as Cladosporium cladosporioides and Penicillium sp. researchgate.net While not directly derivatives of the title compound, this highlights the general potential of the broader quinoline class against fungal pathogens. More specifically, derivatives of quinazolinone have been synthesized and tested for their antifungal activities against Candida albicans, with some compounds showing activity comparable to standard drugs like Furacin and Fluconazole. jocpr.com Furthermore, acylated derivatives of methyl β-D-galactopyranoside, though structurally distinct, have shown remarkable prevention of mycelial growth against fungi like A. niger and A. flavus, with some derivatives inhibiting growth by over 78%. semanticscholar.org

Antimalarial Properties

Quinoline derivatives are historically significant as antimalarial agents, with chloroquine (B1663885) being a prime example. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based compounds. nih.gov Research has shown that various substituted quinolin-4-ones have been used as intermediates in the synthesis of antimalarial agents. nih.gov

Synthetic quinoline derivatives have been evaluated in vitro against P. falciparum, revealing moderate to high antimalarial activities. nih.gov For a series of novel quinoline derivatives, the 50% inhibitory concentration (IC₅₀) values ranged from 0.014 to 15.87 μg/mL. nih.gov Several compounds were classified as active, with IC₅₀ values below 0.5 μg/mL, showing excellent antimalarial activity when compared to chloroquine. nih.gov These findings underscore the continued importance of the quinoline nucleus in the design of new and effective antimalarial drugs. nih.govsemanticscholar.org

Table 3: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class/ID | Parasite Strain | IC₅₀ (µg/mL) | Activity Level | Reference |

|---|---|---|---|---|

| Compounds 4b, 4g, 4i, 12 | Plasmodium falciparum | 0.014 - <0.5 | Active | nih.gov |

| Compounds 4a, 4c, 4f, 4h, 4j, etc. | Plasmodium falciparum | 0.5 - 5 | Moderately Active | nih.gov |

Anti-inflammatory Properties

Derivatives of quinoline and related heterocyclic systems have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net These compounds can modulate inflammatory pathways, offering potential therapeutic benefits for a range of inflammatory conditions.

A specific derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), has been investigated for its anti-inflammatory effects against methotrexate-induced inflammation. nih.govnih.gov In vivo studies showed that nanoparticles loaded with this compound led to a significant increase in the antioxidant glutathione (B108866) (GSH) and a decrease in oxidants and inflammatory mediators such as interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov Histopathological examination confirmed that treatment with this derivative resulted in minimal inflammatory infiltration and congestion in lung and liver tissues. nih.govnih.gov

Other related heterocyclic structures, such as 2,3-dihydroquinazolin-4(1H)-ones and pyrazolo[1,5-a]quinazolines, have also been noted for their anti-inflammatory potential. researchgate.netmdpi.com For instance, certain 3-amino-5,6-difluoro-2-methyl-quinazoline-4(3H)-one derivatives exhibited significant anti-inflammatory activity, with some showing higher efficacy than the standard drug indomethacin (B1671933) in experimental models. researchgate.net

Antioxidant Effects

The antioxidant properties of dihydroquinolin-4(1H)-one derivatives contribute to their pharmacological potential, as oxidative stress is implicated in numerous diseases. nih.gov These compounds are recognized for their ability to enhance the oxidative stability of substances like biodiesel by preventing degradation, which is a testament to their antioxidant capacity. nih.gov

Studies on novel 2,3-dihydroquinazolin-4(1H)-ones synthesized from dehydroabietylamine diterpene included an assessment of their antioxidant activities using DPPH and β-carotene-linoleic acid bleaching assays. researchgate.net Similarly, the antioxidant effects of related compounds like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), an intermediate in the Maillard reaction, have been studied to understand the structural requirements for antioxidant activity. nih.gov These studies found that the enol structure is a key factor for its radical scavenging ability. nih.govrsc.org A derivative of N1-(5-methyl-5H-indolo[2,3-b]quinoline also demonstrated antioxidant effects by significantly increasing levels of reduced glutathione (GSH) and decreasing oxidants like malondialdehyde (MDA) and nitric oxide (NO) in vivo. nih.gov

Central Nervous System (CNS) Activities

Derivatives of the dihydroquinolinone core have been investigated for a range of effects on the central nervous system, including antidepressant, dopaminergic, and NMDA receptor-modulating activities.

Notably, the compound 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate salt (34c) demonstrated significant effects. nih.gov In a forced-swimming test in mice, a single administration of compounds 34b and 34c at doses of 1 and 10 mg/kg p.o. showed antidepressant-like activity by reducing the immobility time. nih.gov This effect was observed after a single dose, which is a point of differentiation from the tricyclic antidepressant imipramine, which required repeated administration to show a similar effect. nih.gov The mechanism of action for these compounds was suggested to be related to sigma receptor agonism. nih.govacs.org The preadministration of sigma receptor antagonists completely antagonized the effects of compound 34b in a test for recovery from coma, supporting the involvement of the sigma receptor system. nih.gov

These findings on 5-methoxy-3,4-dihydro-2(1H)-quinolinone derivatives suggest that the dihydroquinolinone scaffold is a promising template for developing novel antidepressant agents.

Table 1: Antidepressant-like Activity of 3,4-Dihydro-2(1H)-quinolinone Derivatives

| Compound | Structure (as described in text) | Activity | Model | Source |

|---|---|---|---|---|

| 34b | 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride | Reduced immobility time | Forced-swimming test (mice) | nih.govacs.org |

| 34c | 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate | Reduced immobility time | Forced-swimming test (mice) | nih.gov |

The 3,4-dihydroquinolin-2(1H)-one scaffold is a key component of the atypical antipsychotic drug aripiprazole, which acts as a dopamine (B1211576) D2 receptor partial agonist. mdpi.comnih.gov This has prompted further investigation into derivatives of this scaffold as potential modulators of dopamine receptors. A pilot study synthesized and evaluated a series of novel 3,4-dihydroquinolin-2(1H)-one derivatives for their affinity to the dopamine D2 receptor (D2R). mdpi.comnih.gov

The study found that the nature of the linker and substitutions on the amine moiety and aromatic warhead influenced D2R affinity. mdpi.com Among the synthesized compounds, compound 5e (1-(3-(azepan-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one) exhibited the highest affinity for the D2 receptor. mdpi.comnih.gov Molecular modeling simulations suggested a different binding mode for compound 5e compared to a known selective D2R ligand, which might account for its observed affinity. mdpi.comnih.gov

While these studies were conducted on 3,4-dihydroquinolin-2(1H)-one derivatives without the 5-methyl substitution, they underscore the potential of this core structure to interact with dopamine receptors. The presence and position of substituents on the quinolinone ring are known to be critical for activity and selectivity.

Table 2: Dopamine D2 Receptor (D2R) Affinity of 3,4-Dihydroquinolin-2(1H)-one Derivatives

| Compound | Structure (as described in text) | D2R Affinity | Source |

|---|

| 5e | 1-(3-(azepan-1-yl)propyl)-3,4-dihydroquinolin-2(1H)-one | Highest among the newly synthesized compounds | mdpi.comnih.gov |

Derivatives of dihydroquinoline have emerged as selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, with a particular preference for subunits GluN2C and GluN2D. nih.govacs.org This subunit selectivity is a promising strategy for treating neurological disorders like epilepsy, depression, and Parkinson's disease, potentially with fewer side effects than non-selective antagonists. nih.govacs.org

A notable example is the dihydroquinoline-pyrazoline (DQP) derivative DQP-1105 (4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid). This compound, which features a 6-methyl-1,2-dihydroquinolin-2-one core, acts as a negative allosteric modulator (NAM) with significant selectivity for GluN2C/D-containing NMDA receptors over those containing GluN2A/B subunits. nih.govacs.org DQP-1105 inhibited GluN2C- and GluN2D-containing receptors with IC50 values of 7.0 μM and 2.7 μM, respectively. acs.org Its mechanism is noncompetitive and voltage-independent. acs.org

Structure-activity relationship studies on DQP analogues revealed that modifications to the linker between the dihydroquinoline core and other parts of the molecule are critical for potency and selectivity. For instance, the glutarate derivative 2b showed similar potency to the parent analogue 2a , while the glutamate (B1630785) analogue 2d had reduced potency. nih.gov Although these compounds have a methyl group at the 6-position rather than the 5-position, their activity highlights the potential of the methyl-dihydroquinolinone scaffold for achieving selective NMDA receptor antagonism.

Table 3: NMDA Receptor Antagonism of Dihydroquinoline-Pyrazoline (DQP) Derivatives

| Compound | Structure (as described in text) | GluN2C IC50 (μM) | GluN2D IC50 (μM) | Source |

|---|---|---|---|---|

| DQP-1105 (1) | 4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid | 7.0 | 2.7 | acs.org |

| 2b | Glutarate derivative of DQP analogue | 0.90 | 0.64 | nih.gov |

| 2d | Glutamate derivative of DQP analogue | 2.1 | 1.1 | nih.gov |

Other Therapeutic Potentials

Beyond the central nervous system, the dihydroquinolinone scaffold and related structures have been explored for other therapeutic applications.

Direct research on the vasorelaxing properties of this compound derivatives was not identified in the reviewed literature. However, studies on other related heterocyclic systems indicate that this class of compounds could be of interest. For example, a new isoquinolinone derivative, BDPBI (7-bromo-1,4-dihydro-2-phenyl-4,4-bis(4-pyridinylmethyl)2H-isoquinolin-3-one dihydrochloride), has been shown to elicit relaxation effects on phenylephrine-precontracted aortic rings. nih.gov This effect was found to be partly dependent on the activation of a histaminergic receptor from the vascular endothelium. nih.gov While isoquinolinones are structural isomers of quinolinones, these findings suggest that nitrogen-containing heterocyclic ketones can possess vasorelaxant properties, warranting future investigation into dihydroquinolinone derivatives for this activity.

The quinoline core is a well-established pharmacophore in the development of antitubercular agents. nih.govresearchgate.net Several quinoline derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv. nih.govnih.gov For instance, a series of synthesized quinoline derivatives showed promising activity, with compounds 5e and 5f exhibiting minimum inhibitory concentrations (MIC) of 6.25 and 3.12 µg/mL, respectively. nih.gov More recently, a series of quinolone derivatives were optimized from a hit compound, leading to molecules with MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and excellent activity against a multi-drug-resistant (MDR-TB) strain. rsc.orgrsc.org

While these studies focus on the broader class of quinolines and quinolones, and not specifically on this compound, they highlight the potential of the fundamental quinoline structure in combating tuberculosis. nih.govresearchgate.net The specific substitution pattern and oxidation state of the heterocyclic ring, such as in the dihydroquinolinone core, would be expected to modulate this activity.

Table 4: Antitubercular Activity of Quinoline Derivatives

| Compound Series | Example Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Source |

|---|---|---|---|

| Quinoline derivatives | 5e | 6.25 | nih.gov |

| Quinoline derivatives | 5f | 3.12 | nih.gov |

| Quinolone derivatives | 6b6 | 1.2-3 | rsc.orgrsc.org |

| Quinolone derivatives | 6b12 | 1.2-3 | rsc.orgrsc.org |

Anti-HIV Activity

Currently, there is no specific research data available in peer-reviewed scientific literature detailing the evaluation of this compound derivatives for anti-HIV activity. While the broader class of quinoline-based compounds has been investigated for antiretroviral properties, studies focusing specifically on the 5-methyl substituted dihydroquinolinone scaffold have not been reported.

Anti-HCV Activity

A review of existing scientific literature reveals a lack of studies focused on the anti-HCV (Hepatitis C Virus) activity of this compound derivatives. Consequently, there are no detailed research findings or data tables available on this specific pharmacological potential.

Immunomodulatory Activity

There is no available scientific data concerning the immunomodulatory effects of this compound derivatives. Research into how these specific compounds might influence the immune system has not been published in the accessible scientific domain.

Antiangiogenic Activity

Investigations into the potential antiangiogenic activity of this compound derivatives have not been reported in the scientific literature. Therefore, no research findings on their ability to inhibit the formation of new blood vessels are available.

Antileishmanial Activity

Specific studies on the antileishmanial properties of compounds derived from this compound have not been found in the available scientific literature. While related heterocyclic structures are explored for activity against Leishmania parasites, data for this particular scaffold is absent.

Antiarrhythmic Activity

The potential for this compound derivatives to act as antiarrhythmic agents has not been a subject of published scientific research. As such, there is no information regarding their effects on cardiac rhythm abnormalities.

Local Anesthetic Activity

An examination of the current body of scientific work indicates that this compound derivatives have not been evaluated for local anesthetic properties. No research findings or data on this potential application are currently available.

Inhibitors of Hepatitis B Virus (HBV) Replication

While research directly targeting this compound derivatives as inhibitors of Hepatitis B Virus (HBV) replication is limited, studies on structurally related compounds highlight the potential of this chemical space. The quest for a complete and sustained suppression of viral replication is a primary goal in treating chronic HBV infections. nih.gov

Novel N4-hydroxy- and 5-methyl-modified β-l-deoxycytidine analogues have been synthesized and evaluated as anti-HBV agents. nih.gov Among these, β-l-5-methyl-2′-deoxycytidine (β-l-MetCdR) demonstrated an effective concentration (EC₅₀) between 0.51 μM and 0.9 μM. nih.gov These findings suggest that the 5-methyl group is a viable substituent in the design of HBV inhibitors. nih.gov Other heterocyclic systems have also shown promise. For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) have been identified as inhibitors of the viral ribonuclease H (RNaseH) activity, a key enzyme in HBV replication. nih.gov These compounds preferentially suppressed the accumulation of the viral plus-polarity DNA strand. nih.gov Furthermore, a wide variety of phytochemicals, including terpenoids, phenolic compounds, and alkaloids from various plants, have been shown to interfere with HBV DNA replication, underscoring the broad range of chemical structures that can exhibit anti-HBV activity. mdpi.com

COVID-19 Main Protease Inhibition

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnews-medical.net Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have been investigated as potential inhibitors of this enzyme.

In one study, a novel derivative, 3-(Hydroxymethyl)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one, was synthesized and evaluated through in-silico molecular docking studies as a potential inhibitor of the SARS-CoV-2 main protease. digitellinc.comresearchgate.net The analysis demonstrated that the compound exhibited favorable binding energy and affinity for the N3 binding site of the protease. digitellinc.comresearchgate.net This suggests that the dihydroquinolinone core can serve as a foundational structure for designing new COVID-19 therapeutics. digitellinc.comresearchgate.net

Structurally related quinazolin-4-one derivatives have also been identified as non-covalent Mpro inhibitors. nih.govnih.gov Through rational drug design strategies, a series of these compounds were developed from the natural product baicalein. nih.gov One compound from this series, C7, showed potent inhibitory activity against SARS-CoV-2 Mpro and effectively blocked viral replication in cell-based assays. nih.gov

| Compound Name/Class | Target | Key Findings |

| 3-(Hydroxymethyl)-2-Phenyl-2,3-dihydroquinolin-4(1H)-one | SARS-CoV-2 Mpro | In-silico studies showed high binding energy and affinity to the N3 binding site. digitellinc.comresearchgate.net |

| Quinazolin-4-one derivative (C7) | SARS-CoV-2 Mpro | Exhibited superior inhibitory activity (IC₅₀ = 0.085 µM) and antiviral activity (EC₅₀ = 1.10 µM) in Vero E6 cells. nih.gov |

Hypotensive and Diuretic Effects

Derivatives of the quinolinone scaffold have been explored for their potential cardiovascular effects, including hypotensive and diuretic activities. The search for new diuretic agents with improved properties remains an important area of pharmaceutical science. researchgate.net

Research into 2,3-dihydro-4(1H)-quinolinone 4-oxime-O-sulfonic acid derivatives has been conducted to evaluate their diuretic activity. scilit.com Similarly, studies on 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides revealed diuretic properties. researchgate.net Other heterocyclic compounds have also demonstrated these effects. For example, a series of 4-anilino-2-methylthiopyrido[2,3-d]pyrimidines showed significant diuretic and saliuretic (sodium excretion) activities, with the most active compounds also being studied for their antihypertensive effects. nih.gov Additionally, 5-methyl derivatives of 1,3,4-thiadiazoles have been shown to exhibit significant diuretic activity, increasing the excretion of both water and electrolytes. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. For quinoline and its related heterocyclic derivatives, SAR studies have provided valuable insights into the structural requirements for various pharmacological effects. nih.govunesp.brnih.gov

Influence of Substituent Position and Nature on Biological Activity

The biological activity of quinoline and quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. researchgate.netmdpi.com

For instance, in a series of quinazoline (B50416) derivatives designed as EGFR inhibitors, the insertion of electron-donating groups at the 6 and 7 positions of the quinazoline core was found to increase the antiproliferative activity. mdpi.com Conversely, replacing an amide linker with a methyl-amino linker between the phenyl and quinazoline moieties led to a significant decrease in inhibitory activity. mdpi.com In another study on naphthoquinone derivatives, leishmanicidal activity was found to be strongly dependent on the position of hydroxyl groups, with hydroxylation at C-5 being particularly effective. nih.gov For thymidine-5,8-quinolinedione hybrids, the introduction of an azide (B81097) group at the C3 position of the sugar moiety was found to influence lipophilicity and reduce permeability. mdpi.com These examples underscore the critical role that both the electronic properties (electron-donating vs. withdrawing) and the steric properties of substituents play in modulating the biological profile of the parent scaffold.

Stereochemical Aspects and Activity Modulation

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target. While specific stereochemical studies on this compound derivatives are not widely reported, the principles of stereoselectivity are universally applicable in medicinal chemistry. The synthesis of dihydroquinoline carboxamide derivatives as anti-tubercular agents highlights the importance of the three-dimensional arrangement of atoms in achieving biological activity. nih.gov The presence of chiral centers in many biologically active molecules means that enantiomers can exhibit different pharmacological activities and metabolic profiles.

Pharmacophore Elucidation for Target Binding